1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Medicinal Chemistry Agrochemicals Physicochemical Properties

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) is a sulfur-containing heterocyclic compound characterized by a pyrazole ring with specific alkyl substitutions at the 1, 3, and 5 positions, and a reactive thiol group at the 4-position. With a molecular formula of C8H14N2S and a molecular weight of 170.28 g/mol, this compound serves as a versatile building block in medicinal chemistry, agricultural chemistry, and materials science due to its unique structural features that influence lipophilicity and reactivity.

Molecular Formula C8H14N2S
Molecular Weight 170.28 g/mol
Cat. No. B13528359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol
Molecular FormulaC8H14N2S
Molecular Weight170.28 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1C(C)C)C)S
InChIInChI=1S/C8H14N2S/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3
InChIKeyOBFRPHJPWLEYDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol: A Key Pyrazole-Thiol Scaffold for Research and Development


1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol (CAS: 1429902-47-5) is a sulfur-containing heterocyclic compound characterized by a pyrazole ring with specific alkyl substitutions at the 1, 3, and 5 positions, and a reactive thiol group at the 4-position . With a molecular formula of C8H14N2S and a molecular weight of 170.28 g/mol, this compound serves as a versatile building block in medicinal chemistry, agricultural chemistry, and materials science due to its unique structural features that influence lipophilicity and reactivity . Its primary differentiators lie in its specific substituent pattern, which confers distinct physicochemical properties compared to close analogs, making it a valuable candidate for structure-activity relationship (SAR) studies and synthetic elaboration .

Critical Substituent Effects: Why 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Cannot Be Substituted with Generic Analogs


Substituting 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol with seemingly similar pyrazole-thiol analogs can lead to significantly different physicochemical and, consequently, biological outcomes. The specific combination of an isopropyl group at the N1 position and methyl groups at the C3 and C5 positions is not arbitrary; it precisely tunes the compound's lipophilicity, steric bulk, and electronic distribution, which directly impacts its solubility, membrane permeability, and binding affinity to biological targets . For instance, exchanging the isopropyl group for a smaller ethyl or methyl group, or modifying the methyl substituents, alters the calculated logP (cLogP) and molecular weight, which are critical parameters in drug design and agrochemical development . The quantifiable differences detailed in Section 3 underscore the necessity of procuring this exact compound for reproducible and meaningful research outcomes [1].

Quantitative Evidence: Differentiating 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol from Key Analogs


Enhanced Lipophilicity (cLogP) of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Relative to N1-Ethyl Analog

The substitution of an N1-ethyl group with an N1-isopropyl group in 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol results in a quantifiable increase in lipophilicity. The target compound has a calculated XLogP3-AA of 2.0 , while the direct analog 1-ethyl-3,5-dimethyl-1H-pyrazole-4-thiol has a lower XLogP3-AA of 1.5 [1]. This difference indicates higher lipid solubility for the isopropyl derivative.

Medicinal Chemistry Agrochemicals Physicochemical Properties

Increased Molecular Weight and Steric Bulk of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol Compared to Unsubstituted and Methyl-Substituted Analogs

The target compound, 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol, has a molecular weight of 170.28 g/mol . This is significantly higher than the unsubstituted 1H-pyrazole-4-thiol (100.14 g/mol) and the less substituted analog 3,5-dimethyl-1H-pyrazole-4-thiol (128.20 g/mol) . This increase reflects the addition of specific alkyl groups that confer greater steric hindrance.

Organic Synthesis Drug Design Chemical Libraries

Synthetic Versatility: 4-Thiol Group as a Site for Further Functionalization Compared to Non-Thiol Analogs

The presence of the thiol (-SH) group at the 4-position of the pyrazole ring enables a unique set of chemical transformations that are not possible with its hydroxyl (-OH) or hydrogen-substituted analogs. For example, 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-ol (MW: 154.21 g/mol) can undergo different reactions (e.g., O-alkylation) compared to the thiol (S-alkylation, oxidation to disulfides) . This functional group distinction is fundamental to the compound's utility as a synthetic intermediate.

Click Chemistry Bioconjugation Heterocyclic Synthesis

Strategic Procurement Scenarios for 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol


Lead Optimization in Medicinal Chemistry: Tuning Lipophilicity for Enhanced Membrane Permeability

Based on its increased XLogP3-AA of 2.0 compared to the N1-ethyl analog (XLogP3-AA = 1.5) , 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is the preferred choice for medicinal chemistry programs where higher lipophilicity is desired to potentially improve a candidate's passive membrane diffusion and oral bioavailability. Procuring this specific analog allows researchers to test a hypothesis-driven increase in logP without introducing additional heteroatoms or functional groups, thereby isolating the effect of the isopropyl substituent on pharmacokinetic properties .

Structure-Activity Relationship (SAR) Studies for Target Binding

The distinct molecular weight (170.28 g/mol) and steric profile of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol make it an essential tool for probing the steric tolerance of a biological target's binding pocket [1]. This compound should be procured as part of a focused chemical library designed to systematically explore the effects of N1-alkyl substitution on binding affinity and selectivity. Comparing its activity to that of the N1-methyl and N1-ethyl analogs provides quantitative SAR data that is invaluable for rational drug design [1].

Synthesis of Diverse Heterocyclic Libraries via Thiol-Specific 'Click' Chemistry

The reactive 4-thiol group of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol serves as a privileged handle for thiol-ene and thiol-yne 'click' reactions, as well as for nucleophilic substitution and oxidation to disulfides . This functional group differentiates it from analogous alcohols and is critical for synthesizing novel S-linked conjugates and complex heterocycles such as pyrazolo-thiazoles. Procuring this specific building block ensures access to these thiol-specific synthetic pathways, which are not available with its hydroxyl or hydrogen-substituted counterparts .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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